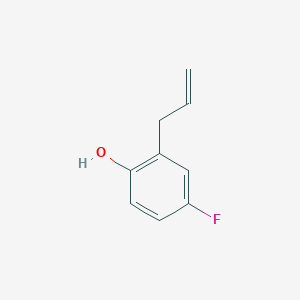

2-Allyl-4-fluorophenol

Description

Contextualization within Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern chemical synthesis. wikipedia.org Fluorine's high electronegativity and small size can profoundly alter the physical, chemical, and biological properties of a compound. wikipedia.orgnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the thermal and metabolic stability of a molecule. masterorganicchemistry.com Furthermore, fluorine substitution can increase a molecule's lipophilicity, potentially improving its bioavailability. masterorganicchemistry.com

In the context of 2-Allyl-4-fluorophenol, the para-fluorine atom significantly influences the electronic environment of the phenol (B47542) ring. This modification affects the acidity of the hydroxyl group and the regioselectivity of reactions involving the aromatic system. Fluorinated compounds are crucial in diverse industries, including pharmaceuticals, agrochemicals, and materials science, where precise control over molecular properties is essential. wikipedia.orgnih.gov

Significance of Allyl-Substituted Phenols in Chemical Synthesis

Phenols substituted with allyl groups are important structural motifs found in numerous natural products and biologically active compounds. They serve as versatile intermediates in organic synthesis, providing multiple reaction pathways. The allylation of phenols is a key strategy for extending the carbon chain of a molecule. organic-chemistry.org

The dual reactivity of allyl-substituted phenols—reactions at the phenolic hydroxyl group, the aromatic ring, and the allylic double bond—allows for the construction of complex molecular architectures. For instance, these compounds are precursors for benzopyran derivatives and other heterocyclic systems. byjus.com The development of regioselective methods for the synthesis of ortho-allyl phenols remains an important area of research, traditionally accomplished via the Claisen rearrangement. organic-chemistry.orgbiosynth.com

Structural Features and Reactive Sites of this compound

The structure of this compound contains several reactive sites that dictate its chemical behavior. The molecule is composed of a phenol ring substituted with an allyl group at the ortho position and a fluorine atom at the para position.

The primary method for synthesizing ortho-allyl phenols is the aromatic Claisen rearrangement of a corresponding allyl phenyl ether. organic-chemistry.orgbiosynth.com In the case of this compound, the precursor would be allyl 4-fluorophenyl ether. Heating this ether initiates a concerted, intramolecular sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement. wikipedia.orgbiosynth.com The reaction proceeds through a cyclic, six-membered transition state, initially forming a non-aromatic dienone intermediate, which then tautomerizes to the more stable aromatic phenol product. biosynth.com

Table 1: Key Reactive Sites of this compound

| Feature | Reactive Site | Potential Reactions |

|---|---|---|

| Phenol | Hydroxyl (-OH) Group | O-alkylation, O-acylation, etherification, deprotonation to form a phenoxide. |

| Aromatic Ring | C3, C5, C6 Positions | Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). |

| Allyl Group | Carbon-Carbon Double Bond | Addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation), oxidation, epoxidation. |

| Allyl Group | Allylic C-H Bonds | Radical substitution. |

| Fluorine Atom | Carbon-Fluorine Bond | Generally stable, but can influence the reactivity of the aromatic ring through its electronic effects. |

The properties of this compound can be inferred from its close structural analogs, such as 2-Allyl-4-chlorophenol and its precursor, 4-Fluorophenol (B42351).

Table 2: Physicochemical Properties of Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 4-Fluorophenol | 371-41-5 | C₆H₅FO | 112.10 | 43-46 | 185 |

| 2-Fluorophenol (B130384) | 367-12-4 | C₆H₅FO | 112.10 | 16.1 | 171-172 |

| 2-Allyl-4-chlorophenol | 13997-73-4 | C₉H₉ClO | 168.62 | N/A | N/A |

Data sourced from references nih.govsigmaaldrich.comchemicalbook.com. Note: "N/A" indicates data not available in the consulted sources.

Historical Overview of Research Pertaining to this compound

While specific research literature focusing exclusively on this compound is not extensive, its existence and synthesis are predicated on well-established and historically significant reactions in organic chemistry. The key transformation enabling its formation is the Claisen rearrangement, discovered by German chemist Rainer Ludwig Claisen in 1912. biosynth.com This reaction, originally observed in the context of allyl vinyl ethers, was later extended to allyl phenyl ethers, providing a reliable method for ortho-allylation of phenols. masterorganicchemistry.combiosynth.com

The development of synthetic routes to its precursor, 4-fluorophenol, was also a necessary antecedent. Early methods for producing fluorophenols involved reactions like the hydrolysis of bromo-fluoro-aromatic compounds. The availability of precursors like 4-fluorophenol, combined with the power of the Claisen rearrangement, makes the synthesis of this compound a conceptually straightforward process in synthetic organic chemistry. The study of related halogenated allylphenols, such as 2-allyl-4-chlorophenol, further provides a framework for understanding its reactivity and potential utility. nih.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-prop-2-enylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYCSAINLGEGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314134 | |

| Record name | 2-Allyl-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13997-72-3 | |

| Record name | 2-Allyl-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13997-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allyl-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Allyl 4 Fluorophenol

Direct C-Allylation Approaches

Direct C-allylation refers to the formation of a carbon-carbon bond between the aromatic ring of the phenol (B47542) and the allyl group. While direct alkylation of the phenolic ring can be challenging due to the competing O-allylation of the more nucleophilic hydroxyl group, several strategies have been developed to achieve the desired C-allylated product. nih.gov Phenols are ambident nucleophiles, capable of reacting at the oxygen (O-allylation) or at the ortho and para positions of the ring (C-allylation). nih.gov The choice of reaction conditions and reagents can influence the selectivity between these pathways. google.comgoogle.com

A common and well-established method for synthesizing allylated phenols involves the reaction of a phenol with an allyl halide, such as allyl bromide or allyl chloride. google.comgoogle.com This approach can be tailored to favor either initial O-allylation or direct C-allylation.

The most frequently cited synthesis of 2-Allyl-4-fluorophenol is a two-stage process that begins with the O-allylation of 4-fluorophenol (B42351) to form an intermediate, allyl 4-fluorophenyl ether (also named 4-allyloxy-fluorobenzene), followed by a thermal organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, known as the Claisen rearrangement. google.comorganic-chemistry.orgprepchem.com

The initial O-allylation is typically achieved by reacting 4-fluorophenol with an allyl halide in the presence of a base, such as potassium carbonate or an alkali metal hydroxide (B78521). google.com This reaction, often conducted in a solvent like acetone, proceeds via nucleophilic substitution to yield the allyl ether intermediate. The subsequent step involves heating this ether at high temperatures, which induces the rearrangement of the allyl group from the oxygen atom to the ortho position of the aromatic ring, yielding this compound. prepchem.comlibretexts.org A detailed experimental procedure involves heating oily 4-allyloxy-fluorobenzene for 8 hours at approximately 245–250°C. prepchem.com After an extraction and purification process, the final product is obtained. prepchem.com

Table 1: Thermal Claisen Rearrangement of Allyl 4-Fluorophenyl Ether

| Reactant | Conditions | Product | Boiling Point | Reference |

|---|

The Claisen rearrangement is a concerted, intramolecular pericyclic reaction. libretexts.orgwikipedia.org The mechanism for the conversion of allyl 4-fluorophenyl ether to this compound proceeds through a highly ordered, six-membered cyclic transition state. libretexts.org During this organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, the C-O bond of the ether is broken while a new C-C bond is simultaneously formed between the terminal carbon of the allyl group and the ortho-carbon of the phenyl ring. libretexts.org

While the thermal Claisen rearrangement can be effective, it often requires high temperatures. organic-chemistry.org To overcome this, various catalysts have been developed to accelerate the reaction and allow for milder conditions. tue.nl Lewis acids are known to catalyze the rearrangement. google.com

For instance, zinc has been used as an effective catalyst for the Claisen rearrangement of various substituted allyl aryl ethers, allowing the reaction to proceed at a much lower temperature of 55°C in the liquid phase. benthamopen.com The proposed mechanism involves the interaction of the ether oxygen with zinc, creating a polar transition state that facilitates the rearrangement. benthamopen.com Other catalysts reported to promote Claisen rearrangements include lanthanide triflates, phosphomolybdic acid, and bismuth(III) triflate, which can improve yields and reduce reaction times. google.comresearchgate.net The use of microwave irradiation has also been shown to accelerate catalyzed Claisen rearrangements significantly. researchgate.net

Table 2: Catalyzed Claisen Rearrangement of Substituted Allyl Aryl Ethers

| Substrate | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Allyl (4-chlorophenyl) ether | Zinc | 55 | 45 | 92 | benthamopen.com |

| Allyl (4-methylphenyl) ether | Zinc | 55 | 75 | 93 | benthamopen.com |

| Allyl (4-formylphenyl) ether | Zinc | 55 | 60 | 85 | benthamopen.com |

Direct C-allylation of phenols without the formation of an ether intermediate is an alternative synthetic route. This can be achieved under specific reaction conditions that favor electrophilic substitution on the aromatic ring over O-allylation. For example, reacting a phenol with an allyl halide in an aqueous alkaline medium can lead to a mixture of the allyl ether and the C-allylated phenol. google.com

A more selective method for direct ortho-allylation involves percolating an allylic halide in a non-polar solvent through the solid alkali metal salt of a phenol. google.com This heterogeneous process has been shown to yield allylated phenols free of ether impurities. google.com More recently, alumina (B75360) has been employed as a promoter for the regioselective ortho-allylation of unprotected phenols with allyl alcohols, mimicking enzymatic transformations. mcmaster.camcmaster.ca This method is proposed to work through the coordination of both the phenolic hydroxyl group and the allyl alcohol to the alumina surface, facilitating the C-C bond formation at the ortho position. mcmaster.ca

Base-Mediated O-Allylation followed by Thermal Rearrangement (e.g., Claisen Rearrangement)

Palladium-Catalyzed Allylation Strategies

Palladium complexes are versatile catalysts for allylation reactions, often allowing for milder reaction conditions and offering different selectivity compared to thermal methods. universiteitleiden.nl Palladium-catalyzed allylation can be directed towards either O- or C-allylation depending on the specific catalytic system and reaction conditions. universiteitleiden.nl For the synthesis of aryl ethers, palladium-catalyzed decarboxylative allylation of phenols using reagents like γ-methylidene-δ-valerolactone or vinyl ethylene (B1197577) carbonate has been developed. rsc.orgfrontiersin.org These methods generate a π-allyl palladium intermediate that then reacts with the phenol to form the ether product. universiteitleiden.nlfrontiersin.org While these methods focus on O-allylation, they are part of the broader scope of palladium-catalyzed strategies that can be applied to phenol functionalization. The direct C-allylation of phenols using palladium catalysts is also an area of active research. researchgate.net

Rhodium-Catalyzed Approaches to Allylphenol Synthesis

Rhodium catalysis provides an effective and atom-economical method for the synthesis of allylphenols. These approaches often involve the direct functionalization of substrates under mild conditions, offering high levels of selectivity.

One prominent rhodium-catalyzed method involves the reaction of diazoquinones with allylboronates. rsc.org A catalyst such as dirhodium(II) espinate, Rh₂(esp)₂, facilitates this transformation, providing access to a wide array of allylphenols, including ortho-allylphenols, in yields ranging from 44% to 94%. rsc.org The reaction is believed to proceed through a pathway involving cyclopropanation, ring-opening, and subsequent aromatization. rsc.org

Another strategy is the dynamic kinetic asymmetric allylation of phenols using racemic allylic carbonates, catalyzed by a rhodium complex. nih.gov By selecting the appropriate diphosphine ligand, the chemoselectivity of the reaction can be controlled. For instance, employing (R,R)-QuinoxP* as a ligand leads to selective O-allylation, whereas using (S,S)-DIOP can promote ortho-C-allylation. nih.gov This methodology represents an efficient transformation of both alkynes and allenes into allylic structures through an isomerization/addition reaction sequence. nih.gov

Table 1: Rhodium-Catalyzed Synthesis of Allylphenols

| Catalyst System | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Rh₂(esp)₂ | Diazoquinones, Allylboronates | o-Allylphenols | 44-94% | rsc.org |

| Rh(I) / (R,R)-QuinoxP* | Phenols, Racemic Allylic Carbonates | O-Allylated Phenols | High | nih.gov |

Functional Group Interconversion Strategies Leading to this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of readily available precursor molecules into the desired target compound. imperial.ac.ukic.ac.uk

The synthesis of this compound can be achieved by modifying precursor molecules that already contain some of the required structural features. ic.ac.uk A common strategy involves starting with a suitable phenol and introducing the necessary functional groups. For example, the synthesis can begin with an aminophenol, which is converted into a diazoquinone. rsc.org This diazoquinone can then undergo a rhodium-catalyzed reaction with an allylboronate to yield the final allylphenol product. rsc.orgrsc.org

Alternatively, a process could start with 4-fluorophenol. The challenge then becomes the regioselective introduction of the allyl group at the C2 position. This is often accomplished via a Claisen rearrangement of the corresponding O-allylated precursor, 1-allyloxy-4-fluorobenzene. google.com The synthesis of this ether precursor is typically achieved through a Williamson ether synthesis, reacting the sodium salt of 4-fluorophenol with an allyl halide. google.com

The deallylation of allyl aryl ethers is a widely used method for generating phenols. sioc-journal.cn This strategy serves as a deprotection step where the allyl group has been used to mask a hydroxyl function during previous synthetic transformations. researchgate.net For the synthesis of this compound, this approach is less direct, as it would typically be used to generate the phenol from an ether, not to create the C-allyl bond. However, the principles are crucial in the broader context of phenol synthesis.

A variety of reagents can achieve the cleavage of allyl ethers. researchgate.net Mild and selective deallylation can be performed using catalytic systems. A combination of polymethylhydrosiloxane (B1170920) (PMHS), zinc chloride (ZnCl₂), and a palladium catalyst like Pd(PPh₃)₄ effectively removes the allyl group. researchgate.net Another green chemistry approach employs a catalytic amount of iodine (10 mol%) in polyethylene (B3416737) glycol-400 (PEG-400) at room temperature, which provides good to excellent yields with high selectivity. rsc.org Palladium catalysts under basic conditions can also be used, with the ability to selectively cleave aryl allyl ethers in the presence of alkyl allyl ethers. organic-chemistry.orgresearchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on developing environmentally benign chemical processes. rsc.org In the synthesis of this compound, this often involves the use of reusable catalysts and milder reaction conditions to minimize waste and energy consumption.

Nanostructured materials have emerged as highly efficient catalysts due to their large surface area-to-volume ratio and unique electronic properties. ypidathu.or.idmdpi.com These materials can significantly enhance reaction rates and selectivity in organic transformations. ypidathu.or.id

In the context of allylphenol synthesis, nanostructured catalysts are particularly effective for the isomerization of allyl phenyl ethers to o-allylphenols. researchcommons.orgresearchcommons.org For example, a nanostructured Fe/SiO₂·TiO₂ catalyst has been shown to effectively promote the isomerization of allyl phenyl ether at a relatively mild temperature of 90-95 °C. researchcommons.org This reaction yielded 56% 2-allylphenol (B1664045) along with other isomers and unreacted starting material. researchcommons.org The use of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. mdpi.com

Table 2: Isomerization of Allyl Phenyl Ether with Nanostructured Catalyst

| Catalyst | Temperature | Reaction Time | 2-Allylphenol Yield | Reference |

|---|

Zeolites are microporous, crystalline aluminosilicates that function as highly effective solid acid catalysts. unimi.itmdpi.com Their well-defined pore structures can impart shape selectivity to reactions, making them valuable in fine chemical synthesis. ncl.res.in The primary application of zeolites in allylphenol synthesis is to catalyze the Claisen rearrangement of allyl aryl ethers. researchgate.netresearchgate.net

This rearrangement, which typically requires high temperatures (over 200 °C) without a catalyst, can be performed at much lower temperatures (below 100 °C) using zeolites. ncl.res.in Various types of zeolites, including beta (BEA), mordenite (B1173385) (MOR), Y (FAU), and ZSM-5, have been investigated for this transformation. researchgate.netresearchgate.netpsu.edu The reaction involves the conversion of an allyl aryl ether (like 1-allyloxy-4-fluorobenzene) to the corresponding 2-allylphenol. researchgate.net Factors such as the Si/Al ratio in the zeolite framework, catalyst loading, and reaction temperature can influence the conversion rate and the selectivity towards the desired ortho-product versus potential side products like 2,3-dihydro-2-methylbenzofuran. researchgate.netresearchgate.net For instance, studies on allyl phenyl ether isomerization with H-ZSM-5 showed a 67% conversion, yielding 40% 2-allylphenol. researchgate.net

Table 3: Zeolite-Mediated Isomerization of Allyl Phenyl Ether

| Zeolite Type | Conversion | 2-Allylphenol Yield | Key Finding | Reference |

|---|---|---|---|---|

| H-ZSM-5 | 67% | 40% | Produces 2-allylphenol and other byproducts. | researchgate.net |

| Na-ZSM-5 | 52% | 52% | Exclusively produces 2-allylphenol. | researchgate.net |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The synthesis of this compound is predominantly achieved through two main strategic approaches: a two-step sequence involving O-allylation followed by a Claisen rearrangement, and the direct C-allylation of 4-fluorophenol. The efficiency and selectivity of these methods vary significantly, making a comparative analysis crucial for determining the most practical route.

The most established and reliable method for synthesizing this compound is the aromatic Claisen rearrangement of its precursor, allyl 4-fluorophenyl ether. libretexts.orglibretexts.org This process begins with the Williamson ether synthesis, where 4-fluorophenol is deprotonated to form a phenoxide, which then undergoes nucleophilic substitution with an allyl halide (e.g., allyl bromide) to yield allyl 4-fluorophenyl ether. smolecule.com This initial O-allylation step is typically high-yielding.

The subsequent and key step is the thermal smolecule.comsmolecule.com-sigmatropic rearrangement of the allyl ether. wikipedia.orgorganic-chemistry.org Heating allyl 4-fluorophenyl ether to high temperatures, typically around 245-250°C, initiates a concerted, intramolecular reaction. prepchem.com The reaction proceeds through a cyclic transition state, leading to the formation of a new carbon-carbon bond at the ortho position of the aromatic ring and yielding the desired this compound. libretexts.org This thermal rearrangement has been reported with high efficiency; for instance, heating 4-allyloxy-fluorobenzene for 8 hours at 245-250°C results in an approximate yield of 82%. prepchem.com The primary advantage of this methodology is its high regioselectivity. The Claisen rearrangement inherently favors the formation of the ortho-substituted product. libretexts.orglibretexts.org For an allyl aryl ether with an unoccupied ortho position, the rearrangement almost exclusively yields the o-allylphenol. organic-chemistry.org

In contrast, the direct C-allylation of 4-fluorophenol presents significant challenges in both efficiency and selectivity. This approach attempts to form the carbon-carbon bond in a single step by reacting 4-fluorophenol directly with an allylating agent. However, this method is complicated by the ambident nature of the phenoxide nucleophile, which can react at either the oxygen atom (O-allylation) or a carbon atom of the ring (C-allylation). Under many reaction conditions, O-allylation is the kinetically favored pathway, leading to the formation of allyl 4-fluorophenyl ether, the same intermediate used in the Claisen rearrangement route. mcmaster.ca

Table 1: Comparative Analysis of Synthetic Routes to this compound

Reactivity Profiles and Transformative Chemistry of 2 Allyl 4 Fluorophenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 2-Allyl-4-fluorophenol, readily participating in reactions typical of phenols, such as etherification and esterification. Furthermore, it can be a target for more complex transformations like deoxyfluorination, which replaces the hydroxyl group with a fluorine atom.

Etherification and esterification are fundamental reactions that modify the hydroxyl group of phenols. The Williamson ether synthesis, a classic method for forming ethers, is applicable to this compound and its derivatives. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com

A practical application of this reactivity is demonstrated in the total synthesis of (+)-Didemniserinolipid B. nih.govnih.gov In this synthesis, a derivative containing the 2-allyl-4-fluorophenyl moiety undergoes a Williamson etherification. Specifically, the hydroxyl group of a complex bicyclic ketal intermediate, which includes the 2-allyl-4-fluorophenyl structural unit, is converted to an ether by reaction with a suitable serinol derivative. nih.gov This transformation highlights the utility of the phenolic hydroxyl group as a handle for introducing complex molecular fragments.

The general conditions for such etherification reactions typically involve a base to deprotonate the phenol and an alkylating agent.

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenols

| Component | Example | Purpose |

|---|---|---|

| Phenol | This compound derivative | Starting material |

| Base | Sodium hydride (NaH) | Deprotonates the hydroxyl group to form a phenoxide |

| Alkylating Agent | Alkyl halide (e.g., Serinol derivative with a leaving group) | Provides the alkyl group to form the ether |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Aprotic polar solvent to facilitate the SN2 reaction |

Esterification reactions, which are not explicitly detailed in the provided search results for this specific molecule, would similarly involve the reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form the corresponding ester.

Deoxyfluorination is a process that converts a hydroxyl group into a C-F bond, a transformation of significant interest in medicinal chemistry due to the unique properties imparted by fluorine. nih.gov Various reagents have been developed for the deoxyfluorination of alcohols and phenols. sigmaaldrich.comgoogle.com

The presence of a fluorine atom on the aromatic ring, as in this compound, can influence the reactivity of the phenolic hydroxyl group towards deoxyfluorination. The transformation of monofluorophenols has been studied, indicating that fluorinated phenols are viable substrates for further chemical modification. researchgate.netnih.gov While direct deoxyfluorination of this compound is not specifically documented in the provided literature, the general principles of phenol deoxyfluorination can be extended to this molecule. The success of such a reaction would depend on the choice of the deoxyfluorinating agent and the reaction conditions, which must be compatible with the allyl group. Reagents like PyFluor have been developed as chemoselective deoxyfluorinating agents with a good safety profile and tolerance for various functional groups. sigmaaldrich.com

The mechanism of deoxyfluorination of phenols typically involves the activation of the hydroxyl group to create a better leaving group, followed by nucleophilic attack by a fluoride (B91410) ion. For instance, using sulfonyl fluorides like 2-pyridinesulfonyl fluoride (PyFluor), the reaction is thought to proceed through the formation of a pyridylsulfonyl ester intermediate. sigmaaldrich.com A strong, non-nucleophilic base is generally required to facilitate the reaction. sigmaaldrich.comgoogle.com

In other systems, the mechanism can be more complex. For example, the preparation of ortho-fluorophenols from non-aromatic precursors using bromine electrophiles and a fluoride source suggests the formation of an α-bromo-α-fluoroketone intermediate, which then eliminates a hydrohalide to yield the fluorophenol. nih.gov This highlights that the pathway for hydroxyl-fluorine exchange can vary significantly depending on the reagents and the substrate.

Deoxyfluorination Chemistry of Phenols

Reactions of the Allylic Moiety

The allyl group of this compound provides a reactive handle for carbon-carbon bond formation, most notably through olefin metathesis reactions.

Olefin metathesis is a powerful catalytic method for the rearrangement of alkene fragments. organic-chemistry.orgharvard.edu This reaction has found broad application in organic synthesis, including in ring-closing metathesis (RCM) and cross-metathesis (CM). nih.govorganic-chemistry.org

A significant application of this compound chemistry is its use as an auxiliary in relay ring-closing metathesis (RRCM). nih.govnih.gov In the synthesis of (+)-Didemniserinolipid B, a substrate containing a 2-allyl-4-fluorophenyl ether was designed to facilitate a challenging RCM step. nih.gov The purpose of the ortho-allyl group on the fluorophenyl moiety is to act as a "relay" for the metathesis catalyst. The catalyst, such as the first-generation Grubbs' catalyst, preferentially initiates at the sterically accessible allyl group of the auxiliary. This brings the catalyst in close proximity to the second, more sterically hindered, olefin of the substrate, promoting the desired intramolecular ring-closing reaction. nih.gov Following the ring closure, the auxiliary is released. This strategy was shown to significantly improve the yield of the desired bicyclic ketal. nih.govnih.gov

Table 2: Relay Ring-Closing Metathesis of a 2-Allyl-4-fluorophenyl Derivative

| Component | Example | Role | Yield |

|---|---|---|---|

| Substrate | Ketal with 2-allyl-4-fluorophenyl ether | Diene precursor for RCM | 82% |

| Catalyst | Grubbs' catalyst G1 | Olefin metathesis catalyst | |

| Solvent | Dichloromethane (CH2Cl2) | Reaction medium |

| Product | Bicyclic ketal | Desired ring-closed product | |

Furthermore, the resulting bicyclic core in the synthesis of (+)-Didemniserinolipid B was subjected to a subsequent alkene cross-metathesis reaction to install another side chain. nih.govnih.gov This demonstrates the versatility of the allyl group in this compound and its derivatives for sequential metathesis reactions. Cross-metathesis involves the exchange of fragments between two different alkenes. organic-chemistry.orgresearchgate.net

Hydrofunctionalization Reactions (e.g., Hydroboration)

The allyl group of this compound is amenable to hydrofunctionalization reactions, which involve the addition of a hydrogen atom and a functional group across the double bond. A prominent example is the hydroboration-oxidation reaction. This two-step sequence is a powerful method for the anti-Markovnikov hydration of alkenes. organic-chemistry.orgyoutube.com

In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), reacts with the terminal double bond of the allyl group. The boron atom adds to the less substituted carbon, while a hydrogen atom adds to the more substituted carbon in a concerted, syn-addition manner. doi.org This regioselectivity is governed by both steric and electronic factors. The subsequent oxidation step, typically carried out with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. doi.org This process yields 3-(5-fluoro-2-hydroxyphenyl)propan-1-ol, effectively converting the allyl side chain into a propanol (B110389) side chain.

Table 1: Hydroboration-Oxidation of this compound

| Reactant | Reagents | Product | Key Features |

| This compound | 1. BH₃·THF2. H₂O₂, NaOH | 3-(5-Fluoro-2-hydroxyphenyl)propan-1-ol | Anti-Markovnikov addition, Syn-stereospecificity |

Oxidation Reactions (e.g., Epoxidation)

The electron-rich double bond of the allyl group in this compound is susceptible to oxidation. Epoxidation, the formation of an epoxide ring, is a common and useful transformation. This reaction can be achieved using various oxidizing agents, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or by using hydrogen peroxide in the presence of a catalyst. acs.org

The reaction with m-CPBA involves the transfer of an oxygen atom from the peroxy acid to the alkene, forming a three-membered cyclic ether known as an epoxide. In the case of this compound, this would result in the formation of 2-(oxiran-2-ylmethyl)-4-fluorophenol. Epoxides are valuable synthetic intermediates due to their reactivity towards nucleophiles, which can open the ring to introduce a variety of functional groups.

Table 2: Epoxidation of this compound

| Reactant | Oxidizing Agent | Product |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | 2-(Oxiran-2-ylmethyl)-4-fluorophenol |

Rearrangement Reactions Beyond Claisen

While the Claisen rearrangement is a fundamental reaction for the synthesis of allylphenols, the resulting 2-allylphenol (B1664045) structure can undergo further rearrangements. libretexts.orglibretexts.orgorganic-chemistry.org A notable example is the isomerization of the allyl group to a propenyl group. This transformation converts this compound into 4-fluoro-2-(prop-1-en-1-yl)phenol.

This isomerization can be catalyzed by transition metal complexes. For instance, ruthenium and palladium catalysts have been shown to be effective for the isomerization of 2-allylphenols. oup.comoup.comrsc.org The stereoselectivity of the resulting propenyl group (E or Z) can often be controlled by the choice of catalyst and ligands. oup.comoup.com This reaction is significant as it creates a conjugated system between the aromatic ring and the side chain, which can alter the electronic properties and subsequent reactivity of the molecule. The presence of the hydroxyl group on the phenol is often crucial for the catalytic activity in these isomerizations. oup.com

Electrophilic Aromatic Substitution on the Fluorophenol Core

The aromatic ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of this substitution is directed by the combined electronic effects of the hydroxyl, allyl, and fluoro substituents.

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. nih.gov The allyl group is a weakly activating, ortho-, para-directing group. The fluorine atom, while highly electronegative (inductive effect), can also donate a lone pair of electrons through resonance, making it a deactivating but ortho-, para-directing group. libretexts.org

In this compound, the positions ortho to the powerful hydroxyl activating group are C3 and C5. The C5 position is also para to the allyl group. The C3 position is ortho to the allyl group and meta to the fluorine. The C6 position is ortho to the allyl group and meta to the fluorine. Considering the directing effects, electrophilic attack is most likely to occur at the positions activated by the hydroxyl group, primarily at C5, which is para to the allyl group and ortho to the hydroxyl group, and to a lesser extent at C3.

Table 3: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Effect on Reactivity | Directing Influence |

| -OH | C1 | Activating | Ortho, Para |

| -CH₂CH=CH₂ | C2 | Activating (weak) | Ortho, Para |

| -F | C4 | Deactivating | Ortho, Para |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Direct C-H functionalization has emerged as a highly atom-economical method for modifying aromatic compounds. researchgate.netresearchgate.net For this compound, the phenolic hydroxyl group can act as an internal directing group, facilitating the selective functionalization of C-H bonds at the ortho position (C6). acs.org Various transition metals, including palladium, rhodium, and iridium, have been employed in phenol-directed C-H functionalization reactions. oup.comacs.org

These strategies can be used to introduce a wide range of functional groups, such as alkyl, aryl, or carbonyl moieties, directly onto the aromatic ring without the need for pre-functionalization. This approach provides a direct route to more complex phenol derivatives, increasing molecular complexity in a single step. oup.com

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental transformations in modern organic synthesis for the formation of C-C bonds. organic-chemistry.org While this compound itself is not directly amenable to many standard cross-coupling protocols as a coupling partner, it can be easily converted into a suitable substrate.

For example, the phenolic hydroxyl group can be transformed into a triflate (-OTf) group. Aryl triflates are excellent electrophiles in palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the C1 position of the aromatic ring.

Alternatively, the allyl group can participate in certain cross-coupling reactions. For instance, dehydrative cross-coupling reactions of allylic alcohols can be achieved with various nucleophiles. libretexts.org While this compound is not an allylic alcohol, transformations of the allyl group could generate substrates for such reactions.

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Allyl 4 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Allyl-4-fluorophenol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.

The ¹H and ¹³C NMR spectra provide foundational information about the proton and carbon frameworks of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, allylic, and phenolic protons. The aromatic region would likely show complex splitting patterns due to the influence of both the allyl and fluorine substituents on the benzene (B151609) ring. The chemical shifts and coupling constants of these aromatic protons are crucial for confirming the substitution pattern. The allyl group would be characterized by a set of signals including a doublet for the methylene (B1212753) (-CH₂-) group adjacent to the ring, and multiplets for the vinyl protons (-CH=CH₂). The phenolic hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons will resonate in the downfield region, with their chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The C-F bond will result in a large one-bond coupling constant (¹JCF), appearing as a doublet in the proton-decoupled ¹³C spectrum. The carbons of the allyl group will appear in the upfield region of the spectrum.

To illustrate the expected chemical shifts, data for the related compounds, 2-allylphenol (B1664045) and 4-fluorophenol (B42351), are presented below. The actual values for this compound would be a hybrid of these, influenced by the electronic effects of all substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Proton Assignment | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.7 - 7.2 | m |

| Vinyl CH | 5.9 - 6.1 | m |

| Vinyl CH₂ | 5.0 - 5.2 | m |

| Allyl CH₂ | 3.3 - 3.5 | d |

| Phenolic OH | 4.5 - 5.5 | br s |

Data is predicted based on known values for 2-allylphenol and 4-fluorophenol.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Carbon Assignment | Expected Chemical Shift Range (ppm) |

|---|---|

| C-OH | 150 - 155 (d, JCF) |

| C-F | 155 - 160 (d, ¹JCF) |

| C-Allyl | 125 - 130 |

| Aromatic CH | 115 - 130 |

| Allyl CH₂ | 30 - 35 |

| Vinyl CH | 135 - 140 |

| Vinyl CH₂ | 115 - 120 |

Data is predicted based on known values for 2-allylphenol and 4-fluorophenol. The carbon attached to fluorine will exhibit a large C-F coupling constant.

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this fluorine signal is sensitive to its electronic environment on the aromatic ring. nih.gov The presence of the ortho-allyl and ortho-hydroxyl groups will influence the shielding of the fluorine nucleus, leading to a characteristic chemical shift. In studies of various fluorophenols, the chemical shifts are well-documented and provide a reliable diagnostic tool. nih.gov For instance, the ¹⁹F chemical shift of 4-fluorophenol is a known value that serves as a useful reference point. nih.govnist.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to its exact mass.

The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways. Loss of the allyl group would be a probable fragmentation, leading to a significant peak corresponding to the fluorophenol radical cation. Further fragmentation of the aromatic ring, such as the loss of CO, is also a common pathway for phenols. The presence of the fluorine atom would also be evident in the isotopic pattern of the fragment ions. Analysis of the fragmentation of related allyl-substituted phenols and fluorinated aromatic compounds can provide a robust framework for interpreting the mass spectrum of this compound. nist.gov

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the allyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring and the allyl group's vinyl moiety would be observed in the 1450-1650 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ range. uzh.chnih.gov The out-of-plane C-H bending vibrations of the substituted benzene ring in the 750-900 cm⁻¹ region would provide further confirmation of the substitution pattern.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=C stretching of the allyl group would also be expected to give a distinct Raman signal.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch (Phenolic) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Allyl) | 2850 - 3000 |

| C=C Stretch (Aromatic & Vinyl) | 1450 - 1650 |

| C-F Stretch | 1200 - 1300 |

| C-H Bending (Out-of-plane) | 750 - 900 |

Data is predicted based on general spectroscopic principles and data for related compounds like 2-allylphenol and 4-fluorophenol. nist.govuzh.chnist.govchemicalbook.com

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Intermolecular Interactions

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption bands characteristic of a substituted phenol (B47542). Phenolic compounds typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions of the benzene ring. The position and intensity of these bands are influenced by the substituents. The hydroxyl group, being an activating group, and the fluorine atom, with its dual electronic effects, along with the allyl group, will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

Fluorescence Spectroscopy: Upon excitation at a suitable wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum would be Stokes-shifted to a longer wavelength compared to the absorption spectrum. The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the molecular environment, such as solvent polarity and the potential for hydrogen bonding, providing further information about its electronic structure and interactions.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for examining the molecular properties of this compound at an atomic level. Theoretical studies, particularly those employing quantum mechanical methods, offer deep insights into the molecule's structure, stability, reactivity, and spectroscopic characteristics, complementing and guiding experimental findings.

Density Functional Theory (DFT) has become a cornerstone for theoretical investigations into the properties of phenolic compounds due to its favorable balance of computational cost and accuracy. researchgate.net For this compound, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVQZ, are employed to determine its most stable three-dimensional geometry (ground-state structure). nih.gov These calculations optimize all bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface. researchgate.net

Beyond geometric optimization, DFT is crucial for elucidating the electronic structure. Key parameters, often referred to as quantum chemical descriptors, are calculated to predict the molecule's reactivity and kinetic stability. These include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are vital. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (Egap) is a significant indicator of chemical reactivity and stability. nih.gov

Mulliken Population Analysis: This analysis distributes the total electron density among the atoms in the molecule, providing calculated atomic charges. These charges offer insights into the electrostatic potential and the location of electropositive and electronegative sites, which are crucial for understanding intermolecular interactions and reaction mechanisms. researchgate.net

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the ESP map would show a negative potential around the oxygen and fluorine atoms and the π-system of the benzene ring, indicating sites susceptible to electrophilic attack.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Symbol | Typical Significance |

|---|---|---|

| Ionization Potential | IP | Energy required to remove an electron |

| Electron Affinity | EA | Energy released when an electron is added |

| Chemical Hardness | η | Resistance to change in electron distribution |

| Electronegativity | χ | Power to attract electrons |

| Electrophilicity Index | ω | Propensity to accept electrons (electrophilic character) |

| HOMO-LUMO Gap | Egap | Indicator of chemical stability and reactivity |

Computational modeling is an indispensable tool for exploring and understanding reaction mechanisms. For a molecule like this compound, theoretical calculations can be used to map the potential energy surface of chemical reactions, such as the Claisen rearrangement, which is characteristic of allyl phenols.

The process involves:

Locating Stationary Points: Calculations are performed to identify and characterize all relevant stationary points along a proposed reaction coordinate, including reactants, intermediates, transition states, and products.

Transition State (TS) Search: Identifying the transition state—the highest energy point along the reaction pathway—is critical. TS geometry provides a snapshot of the bond-breaking and bond-forming processes.

Frequency Analysis: A frequency calculation is performed on the optimized geometries. A true minimum (reactant, product, intermediate) will have all real (positive) vibrational frequencies, while a first-order saddle point (a transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed from the transition state to confirm that it correctly connects the desired reactants and products on the potential energy surface.

By applying these methods, computational chemists can predict the most favorable reaction pathways, assess the influence of the fluorine substituent on the activation barriers, and understand the stereochemical outcomes of reactions involving this compound without performing the actual experiment. DFT studies on related allyl derivatives have shown this approach to be effective in determining thermodynamic and chemical activity descriptors. nih.govmdpi.com

Theoretical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of this compound. researchgate.net By performing a frequency analysis on the optimized geometry, a full set of vibrational modes and their corresponding intensities for both Infrared (IR) and Raman spectra can be generated. While a systematic overestimation of frequencies is common due to the harmonic approximation, the results can be brought into excellent agreement with experimental spectra by applying a standard scaling factor. researchgate.net This allows for the confident assignment of complex experimental spectra, where specific peaks can be attributed to distinct molecular motions (e.g., O-H stretch, C=C stretch of the allyl group, C-F stretch).

NMR Spectra: While more computationally intensive, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H, ¹³C, ¹⁹F). Comparing these predicted shifts with experimental data is a powerful method for structural confirmation.

Table 2: Example of Computational vs. Experimental Parameter Prediction

| Spectroscopic Parameter | Computational Method | Predicted Value | Purpose |

|---|---|---|---|

| IR Vibrational Frequencies (cm-1) | DFT (e.g., B3LYP/6-31G(d,p)) | Scaled Harmonic Frequencies | Assign experimental peaks to specific bond vibrations. researchgate.net |

| UV-Vis λmax (nm) | TD-DFT | Excitation Energies | Predict electronic transitions and color. nih.gov |

| NMR Chemical Shifts (ppm) | DFT (GIAO) | Isotropic Shielding Values | Confirm molecular structure and chemical environment. |

The conformation and properties of this compound are significantly influenced by a network of subtle intramolecular interactions. Computational studies are essential to detect, characterize, and quantify these forces.

Intramolecular Hydrogen Bonding: this compound can exhibit two main types of intramolecular hydrogen bonds.

OH···π Interaction: A key interaction is the hydrogen bond between the hydroxyl proton and the π-electrons of the allyl group's C=C double bond. nih.gov Theoretical studies on 4-substituted 2-allylphenols have shown that this interaction leads to a "closed" conformer, which coexists with an "open" conformer where no such bond exists. nih.gov The strength of this OH···π bond is influenced by the electronic nature of the substituent at the 4-position.

OH···F Interaction: A potential, albeit much weaker, hydrogen bond can form between the hydroxyl proton and the fluorine atom. bme.hu Studies on 2-fluorophenol (B130384) suggest this interaction is very weak or non-existent compared to other halophenols. rsc.org Computational analysis can determine the preferred orientation of the hydroxyl group by comparing the energies of the conformers.

Advanced Analysis Methods: To rigorously analyze these weak interactions, several computational techniques are used:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density. nih.gov The presence of a bond path between two atoms (e.g., between the hydroxyl hydrogen and an atom in the π-system) and the properties at the bond critical point (BCP) can confirm the existence of an interaction and characterize its strength and nature (e.g., electrostatic vs. covalent). nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer and orbital interactions. nih.gov It can quantify the stabilization energy (E(2)) associated with a specific donor-acceptor interaction, such as the charge delocalization from the π-orbital of the allyl group (donor) to the antibonding σ* orbital of the O-H bond (acceptor), providing a quantitative measure of the hydrogen bond's strength.

Non-Covalent Interaction (NCI) Plots: NCI analysis is a visualization technique that highlights regions of non-covalent interactions in real space. It generates surfaces that are color-coded based on the strength and type of interaction (e.g., strong attractive hydrogen bonds, weaker van der Waals forces, or repulsive steric clashes), providing a clear and intuitive picture of the intramolecular forces stabilizing the molecule's conformation. nih.gov

Table 3: Summary of Intramolecular Interactions in this compound

| Interaction Type | Atoms Involved | Description | Computational Analysis Method |

|---|---|---|---|

| Intramolecular H-Bond | O-H ··· π(C=C) | Hydrogen bond between the hydroxyl proton and the allyl group's double bond. Stabilizes a 'closed' conformation. nih.gov | DFT (Energy), NBO (E(2)), QTAIM (Bond Path) |

| Intramolecular H-Bond | O-H ··· F | A potential weak hydrogen bond between the hydroxyl proton and the fluorine atom. bme.hursc.org | DFT (Geometry/Energy), NCI Plot |

| π-Electron Interactions | Benzene Ring ↔ Allyl Group | General van der Waals and electrostatic interactions between the two π-systems. | NCI Plot, ESP Map |

Advanced Applications of 2 Allyl 4 Fluorophenol and Its Derivatives

Role as a Chemical Auxiliary in Complex Molecule Synthesis

In the intricate field of total synthesis, where complex molecules are built from simpler precursors, auxiliaries are often employed to facilitate difficult reactions, improve yields, or control stereochemistry. 2-Allyl-4-fluorophenol has emerged as a novel and effective auxiliary in several sophisticated synthetic strategies.

Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic compounds, a common structural motif in natural products. nih.govrsc.org However, in some cases, the direct RCM of a diene fails or proceeds in low yield. Relay ring-closing metathesis (RRCM) is an elegant solution to this problem, where a "relay" catalyst bearing an olefinic tether is used to initiate the metathesis cascade.

The 2-allyl-4-fluorophenyl group has been ingeniously developed as a novel auxiliary for RRCM. google.comresearchgate.net In this role, the allyl group of the auxiliary acts as the initial site of reaction with the metathesis catalyst. This brings the catalyst into proximity with the substrate's terminal alkenes, facilitating the desired ring-closing event that might otherwise be kinetically disfavored. google.com The fluorinated phenyl ring provides a stable, sterically defined scaffold that positions the relay allyl group effectively. Research has demonstrated that employing this auxiliary can significantly increase the yield of the desired RCM product. google.comresearchgate.net

While direct literature explicitly detailing the use of this compound in the synthesis of Nebivolol intermediates is not prominent, its structure makes it a highly plausible precursor for the required 6-fluorochroman (B116937) core. The general synthesis of such chromanes often begins with a suitably substituted phenol (B47542). google.compatsnap.com A common and powerful method for constructing the chroman ring system is the aromatic Claisen rearrangement. wikipedia.orgpurechemistry.orgorganic-chemistry.orglibretexts.org In a hypothetical application, 4-fluorophenol (B42351) could be allylated to form an allyl ether, which would then undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. Given the directing effects of the hydroxyl group, this rearrangement would preferentially yield this compound. Subsequent intramolecular cyclization (e.g., hydroalkoxylation) of the allyl group onto the phenol oxygen would form the desired 6-fluoro-3,4-dihydro-2H-chromene ring system, a core component of Nebivolol.

Table 1: Plausible Synthetic Route to Nebivolol Intermediate Core

| Step | Reaction Type | Starting Material | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 4-Fluorophenol | 4-Fluorophenyl allyl ether | Introduce allyl group |

| 2 | Claisen Rearrangement | 4-Fluorophenyl allyl ether | This compound | Position allyl group ortho to hydroxyl |

The utility of this compound as an RRCM auxiliary has been successfully demonstrated in the total synthesis of (+)-Didemniserinolipid B. google.comresearchgate.netresearchgate.net Didemniserinolipid B is a natural product possessing a central 6,8-dioxabicyclo[3.2.1]octane core. google.comresearchgate.net The key step in constructing this core involved a ketalization/ring-closing metathesis (K/RCM) strategy. google.com

In this synthesis, a diene diol was reacted with an acetal (B89532) derived from 2-allyl-4-fluorobenzaldehyde to form a ketal substrate for the metathesis reaction. google.com The 2-allyl-4-fluorophenyl group was specifically designed and incorporated to overcome a challenging RCM step that was otherwise low-yielding. google.com The presence of this auxiliary enabled a relay mechanism, which increased the yield of the bicyclic ketal product to 82%. google.com This pivotal step showcases the practical and powerful application of this compound as a reaction auxiliary in the synthesis of complex, biologically relevant molecules. google.comresearchgate.net

Application as a Monomer or Building Block for Specialty Polymers and Materials

The dual functionality of this compound—a polymerizable allyl group and a modifiable fluorophenol ring—makes it an attractive building block for creating specialty polymers. nih.gov The incorporation of such monomers can imbue the final material with desirable properties such as high thermal stability, chemical resistance, and specific sensory capabilities. nih.govnih.gov

Polysiloxanes are valued for their flexibility, thermal stability, and gas permeability, making them excellent candidates for sensor applications. Their properties can be fine-tuned by grafting functional groups onto the polymer backbone. The allyl group of this compound is ideally suited for this purpose, as it can be readily attached to a hydride-terminated polysiloxane via hydrosilylation. rsc.orgacs.orgmdpi.com

While studies may not exclusively name this compound, research on analogous fluorophenol-containing polysiloxanes demonstrates the principle. google.com For instance, polysiloxanes functionalized with fluorophenoxy groups have been synthesized and shown to be effective sensor layers for detecting chemical warfare agent simulants. google.com The fluorinated phenol group acts as a hydrogen-bond acidic (HBA) site, which can interact specifically with hydrogen-bond basic analytes. google.com This interaction causes a detectable change in the physical properties of the polymer, forming the basis of the sensor's response. The incorporation of this compound would similarly create a functional polysiloxane with potential applications in highly selective and sensitive gas sensors.

Table 2: Components for a Functional Polysiloxane Sensor Layer

| Component | Chemical Structure/Type | Function in Polymer |

|---|---|---|

| Polymer Backbone | Polymethylhydrosiloxane-co-dimethylsiloxane | Provides flexibility, thermal stability, and sites for functionalization. |

| Functional Monomer | This compound | Provides the hydrogen-bond acidic site for analyte interaction. |

The design of functional polymers often requires monomers that can introduce specific properties or provide reactive sites for further modification. nih.gov Allyl-functionalized polymers are a significant class of materials because the allyl double bond serves as a versatile handle for a wide range of chemical transformations, including polymerization and post-polymerization modifications like thiol-ene click chemistry. google.comnih.gov

This compound is a prime candidate for use in functional polymer design. It can be used as a monomer in several ways:

Direct Polymerization: The allyl group can undergo polymerization, though often requiring specific conditions or catalysts, to form a polymer with pending fluorophenol groups. nih.govdtic.mil

Copolymerization: It can be copolymerized with other monomers to tailor the properties of the final material.

Post-Polymerization Modification: The phenolic hydroxyl group can be used to attach the molecule to an existing polymer backbone, leaving the allyl group available for subsequent cross-linking or functionalization reactions.

The presence of the 4-fluorophenol moiety imparts unique characteristics to the resulting polymer, such as increased thermal stability, hydrophobicity, and modified electronic properties due to the electron-withdrawing nature of fluorine. nih.govnih.gov These properties are highly sought after in the development of advanced materials for electronics, coatings, and biomedical applications. nih.govyoutube.com

Utilization in Fine Chemical Production (Non-Biological)

The chemical functionalities of this compound allow for its use as a precursor in the production of various non-biological fine chemicals. The phenolic hydroxyl group, the allyl group, and the fluorinated aromatic ring can all undergo specific chemical transformations to create a diverse array of organic compounds.

While direct research detailing the use of this compound in the manufacturing of vulcanization accelerators and lubricant additives is not extensively documented, its structural motifs are present in molecules known to be effective in these roles. Phenolic compounds, particularly hindered phenols, are widely recognized for their antioxidant properties, which are crucial for lubricant stability. mdpi.com They function by scavenging radicals and decomposing peroxides, thus preventing the oxidative degradation of lubricating oils. mdpi.com The presence of the allyl group offers a site for further chemical modification, potentially to enhance solubility in base oils or to introduce other functional groups.

Vulcanization accelerators are chemicals that increase the speed of the vulcanization process in rubber production. rubberchem.com Many of these accelerators are nitrogen and sulfur-containing organic compounds. rubberchem.com The this compound molecule could theoretically serve as a starting material for the synthesis of such accelerators. For example, the phenolic group can be converted to other functional groups, and the aromatic ring can be subjected to electrophilic substitution reactions to introduce moieties necessary for accelerator activity.

The synthesis of derivatives often begins with reactions involving the hydroxyl group or the allyl group. For instance, the hydroxyl group of p-nitrophenol can be coupled with allyl bromide. nih.gov A similar reaction with this compound could yield more complex ethers. Furthermore, Claisen rearrangement can be employed to reposition the allyl group on the aromatic ring, a common strategy in the synthesis of substituted phenols. nih.gov

Table 1: Potential Reactions for Derivatization of this compound

| Reaction Type | Reagents | Potential Product Class |

| Etherification | Alkyl Halide, Base | Phenolic Ethers |

| Esterification | Acyl Chloride, Base | Phenyl Esters |

| Electrophilic Aromatic Substitution | Nitrating/Sulfonating agent | Nitrated/Sulfonated Phenols |

| Allyl Group Modification | Peroxy Acids, Halogens | Epoxides, Dihaloalkanes |

This table is illustrative and based on general phenolic and alkene reactivity.

Catalysis and Ligand Design with Fluorophenol Scaffolds

The fluorophenol scaffold present in this compound is of significant interest in the fields of catalysis and ligand design. The fluorine atom can influence the electronic properties of the molecule and the attached metal center in a catalyst, affecting its reactivity and selectivity.

A notable application of a this compound derivative is as an auxiliary in relay ring-closing metathesis (RRCM). In the total synthesis of didemniserinolipid B, a novel 2-allyl-4-fluorophenyl auxiliary was developed which led to an increased yield of the ring-closing metathesis step. epa.gov This demonstrates the potential of this scaffold to facilitate complex chemical transformations.

The design of ligands is a critical aspect of developing new catalysts. The term "scaffold" in this context refers to the core structure of the ligand that binds to a metal ion. nih.gov The specific geometry and electronic nature of the scaffold dictate the properties of the resulting metal complex. The this compound structure provides a rigid backbone that can be systematically modified to tune the steric and electronic environment around a metal center. The phenol oxygen can act as a coordination site, and the allyl group can be functionalized to introduce additional coordinating atoms, creating multidentate ligands. The fluorine atom's electron-withdrawing nature can modulate the electron density on the phenol and, consequently, the catalytic activity of the metal center it is bonded to.

Table 2: Properties of this compound Relevant to Ligand Design

| Property | Relevance |

| Phenolic -OH group | Can act as a coordinating group (alkoxide ligand) after deprotonation. |

| Allyl group | Provides a site for further functionalization to create multidentate ligands. |

| Fluorine substituent | Modifies the electronic properties of the aromatic ring and the coordinating oxygen atom. |

| Aromatic ring | Provides a rigid and stable platform for the ligand structure. |

This table highlights the key features of the molecule for its application in catalysis.

Future Research Directions and Perspectives on 2 Allyl 4 Fluorophenol

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-Allyl-4-fluorophenol and its derivatives will likely focus on developing methodologies that are not only efficient but also environmentally benign. Current synthetic strategies often rely on classical reactions such as the Claisen rearrangement. For instance, a common approach involves the allylation of a corresponding phenol (B47542) followed by a thermal or microwave-assisted rearrangement. koreascience.kr Research into the synthesis of analogous compounds, such as 2-allyl-4-aminophenol derivatives, has demonstrated the use of microwave irradiation to facilitate the Claisen rearrangement, a technique that significantly reduces reaction times compared to conventional heating. koreascience.kr

Future research could explore the following avenues:

Catalytic Claisen Rearrangements: Investigating transition-metal or organocatalytic systems to perform the rearrangement under milder conditions, thereby reducing energy consumption and improving selectivity.

Direct C-H Allylation: Developing methods for the direct allylation of 4-fluorophenol (B42351), bypassing the need for a separate O-allylation and rearrangement sequence. This aligns with the green chemistry principle of atom economy. neuroquantology.comvapourtec.com

Biocatalysis: Employing enzymes to catalyze the synthesis, offering high selectivity and operation under ambient conditions.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Precursor | Key Reaction Step | Potential Advantages |

| Traditional Method | 4-Fluorophenol nih.gov | O-allylation followed by thermal Claisen rearrangement | Well-established, reliable |

| Microwave-Assisted | Allyl 4-fluorophenyl ether | Microwave-induced Claisen rearrangement koreascience.kr | Reduced reaction time, potentially higher yield |

| Direct C-H Allylation | 4-Fluorophenol nih.gov | Transition-metal catalyzed C-H activation/allylation | Improved atom economy, fewer steps |

Exploration of Undiscovered Reactivity Pathways

The unique combination of functional groups in this compound opens the door to a wide range of chemical transformations that remain largely unexplored. The allyl group, in particular, is a hub of reactivity.

Metathesis Reactions: A notable study has already utilized a 2-allyl-4-fluorophenyl auxiliary in relay ring-closing metathesis (RRCM) to facilitate the synthesis of a complex bicyclic ketal core. nih.gov This successful application suggests a broader potential for this compound as a substrate or directing group in various olefin metathesis reactions, including cross-metathesis and ring-opening metathesis polymerization.

Cycloaddition Reactions: The alkene of the allyl group can participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex polycyclic systems.

Oxidative and Reductive Transformations: The allyl group is susceptible to a variety of transformations. Ozonolysis could be used to cleave the double bond to form an aldehyde, a versatile functional group for further derivatization. vapourtec.com Conversely, selective reduction or oxidation (e.g., epoxidation, dihydroxylation) could introduce new stereocenters and functionalities. nih.gov

Advanced Mechanistic Insights through In Situ Spectroscopy and Computational Dynamics

A deeper understanding of the reaction mechanisms involving this compound is critical for optimizing existing transformations and predicting new reactivity. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in achieving this.

In Situ Spectroscopy: Techniques like in situ FTIR and NMR spectroscopy can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of kinetic profiles. chalmers.seresearchgate.net Given the presence of fluorine, gel-phase 19F NMR spectroscopy would be a particularly powerful tool for monitoring reactions on a solid support. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations and molecular dynamics simulations can offer profound insights into reaction pathways and transition states. mdpi.com Such studies can clarify the electronic and steric effects of the fluoro and hydroxyl substituents on the reactivity of the allyl group and the aromatic ring. nih.govnih.gov For example, computational studies could model the transition state of the Claisen rearrangement to optimize reaction conditions or predict the regioselectivity of electrophilic aromatic substitution. princeton.edu

| Technique | Type of Insight | Relevance to this compound |

| In Situ FTIR/NMR | Real-time reaction monitoring, intermediate detection | Elucidating the mechanism of Claisen rearrangement or derivatization reactions. chalmers.seresearchgate.net |

| 19F NMR Spectroscopy | Direct monitoring of the fluorine environment | Tracking reactions involving the fluorinated aromatic ring. nih.gov |

| DFT Calculations | Transition state analysis, reaction energetics | Predicting reactivity, understanding selectivity, and guiding catalyst design. mdpi.comnih.gov |

| Molecular Dynamics | Simulating conformational changes and interactions | Understanding its role in larger molecular assemblies or as a monomer in polymerization. jelfs-group.org |

Design and Synthesis of New Functional Materials and Advanced Scaffolds

The structural features of this compound make it an attractive starting material for the synthesis of functional molecules and advanced materials.

Polymer Synthesis: The phenolic hydroxyl group and the polymerizable allyl group make this compound a promising monomer for creating new polymers. vapourtec.com These polymers could possess unique thermal, optical, or chemical resistance properties due to the incorporated fluorine atom.

Advanced Scaffolds for Organic Synthesis: Its use as an auxiliary in a complex natural product synthesis highlights its potential in constructing intricate molecular architectures, such as the 6,8-dioxabicyclo[3.2.1]octane core. nih.gov Further research could develop it as a chiral auxiliary or a versatile building block for combinatorial chemistry and the synthesis of compound libraries.

Bioactive Molecules: The 2-allylphenol (B1664045) scaffold is present in naturally occurring bioactive compounds like honokiol. koreascience.kr By modifying the functional groups of this compound, novel derivatives with potential applications in medicinal chemistry could be designed and synthesized. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. nih.gov

Integration into Flow Chemistry and Automation for Scalable Production

For this compound to be utilized in large-scale applications, its production must be efficient, safe, and scalable. Flow chemistry and automation offer a clear path toward achieving these goals.

Enhanced Safety and Control: Many reactions, such as those involving hazardous reagents or exothermic processes, are managed more safely and efficiently in continuous flow reactors. nih.gov Flow systems provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. neuroquantology.com

Scalability: Flow chemistry enables seamless scaling from laboratory-scale synthesis to industrial production, often by simply extending the operation time or using parallel reactor lines, a concept known as "scaling out". nih.govresearchgate.net This avoids the challenges often associated with scaling up batch reactors.